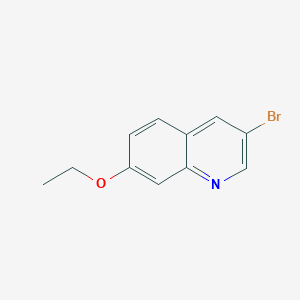

3-溴-7-乙氧基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

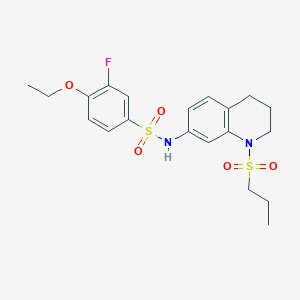

3-Bromo-7-ethoxyquinoline is a compound that falls within the broader class of quinoline derivatives, which are aromatic nitrogen compounds with a wide range of applications in medicinal chemistry and organic synthesis. The presence of bromine and ethoxy groups on the quinoline ring system can significantly alter the chemical and physical properties of the molecule, potentially leading to unique reactivity and biological activity.

Synthesis Analysis

The synthesis of 3-bromoquinoline derivatives, including 3-Bromo-7-ethoxyquinoline, can be achieved through various methods. One approach involves a regioselective synthesis via a formal [4 + 2]-cycloaddition between an N-aryliminium ion, generated from arylmethyl azides, and 1-bromoalkynes . This method demonstrates versatility as it can be applied to other quinoline derivatives using appropriate alkynes. Additionally, the synthesis of brominated tetrahydroisoquinolines has been reported, which could provide insights into the synthesis of related structures .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using spectroscopic methods such as FTIR, NMR spectroscopy, and mass spectrometry, as well as X-ray diffraction . Density functional theory (DFT) calculations can be used to predict and confirm the molecular structure, providing a comparison with experimental data. The molecular electrostatic potential and frontier molecular orbitals can also be investigated using DFT, revealing some physicochemical properties of the compounds .

Chemical Reactions Analysis

Brominated quinolines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, reactions of bromoethoxyisoquinolines with potassium amide in liquid ammonia result in nucleophilic substitution of the bromo atom and, in some cases, the ethoxy group . Moreover, brominated quinolines can be used as intermediates for coupling reactions, such as palladium-catalyzed cross-coupling with phenylboric acids to yield arylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-7-ethoxyquinoline can be inferred from related brominated quinolines. For example, brominated hydroxyquinolines have been shown to possess greater single-photon quantum efficiency than other photolabile protecting groups and are sensitive to multiphoton-induced photolysis, which could be relevant for in vivo applications . The solubility and fluorescence properties of these compounds are also of interest, as they can affect their utility in biological systems . Additionally, the crystal structure of brominated quinolines can reveal intermolecular and intramolecular hydrogen bonding, which influences how these molecules pack in the solid state10.

科学研究应用

复杂分子的合成

3-溴-7-乙氧基喹啉在合成复杂分子中起着至关重要的中间体作用,包括那些具有潜在生物活性的分子。例如,一项研究描述了8-溴异喹啉的合成,并突出了形成二级胺-BH3复合物的机制,展示了该化合物在创建复杂分子结构中的作用 (Armengol, Helliwell, & Joule, 2000)。

材料科学和光敏保护基

在材料科学领域,与3-溴-7-乙氧基喹啉密切相关的溴化羟基喹啉衍生物已被用作光敏保护基。这些化合物对多光子激发具有敏感性,使它们在开发需要精确光化学控制的材料方面非常有用 (Fedoryak & Dore, 2002)。

有机合成和环化反应

该化合物还在有机合成中发挥着重要作用,特别是在形成许多有机化合物骨架的环化反应中。一项研究提出了一种多功能试剂在Skraup型合成中的应用,利用2,2,3-三溴丙醛将苯胺转化为3-溴喹啉-6-醇,展示了该化合物在合成具有潜在应用的喹啉衍生物方面的实用性 (Lamberth et al., 2014)。

先进的化学合成技术

进一步的研究突出了涉及3-溴-7-乙氧基喹啉衍生物的先进化学合成技术。一项研究详细介绍了无环二级胺硼烷的合成和晶体结构,说明了该化合物在开发化学合成和分析新方法方面的作用 (Zhou et al., 2022)。

安全和危害

The safety information for 3-Bromo-7-ethoxyquinoline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

作用机制

Pharmacokinetics

The pharmacokinetics of a drug involves how it is absorbed, distributed, metabolized, and excreted (ADME). For 3-Bromo-7-ethoxyquinoline, it has been suggested that it has high gastrointestinal absorption and is BBB permeant . It is also suggested to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .

Action Environment

The action of 3-Bromo-7-ethoxyquinoline, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, temperature, and more. For instance, it is recommended to store this compound in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could potentially affect the stability and efficacy of 3-Bromo-7-ethoxyquinoline .

属性

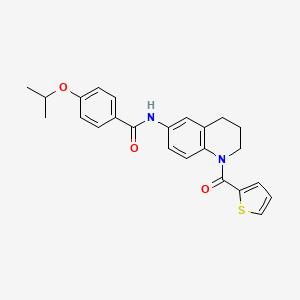

IUPAC Name |

3-bromo-7-ethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-2-14-10-4-3-8-5-9(12)7-13-11(8)6-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMQZIZRSNZDPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC=C(C=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-ethoxyquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2521085.png)

![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2521087.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2521093.png)

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2521101.png)